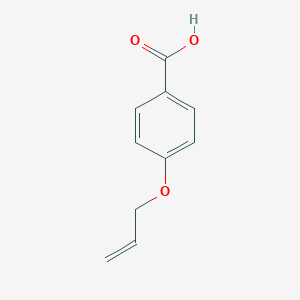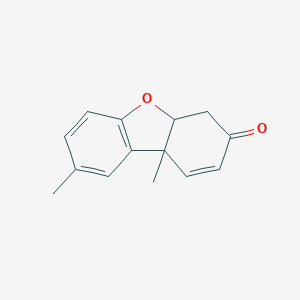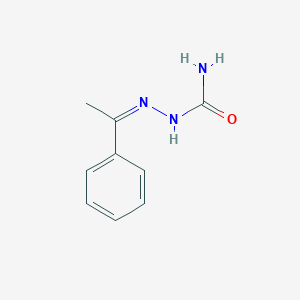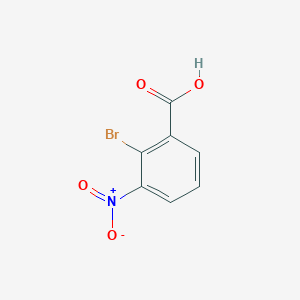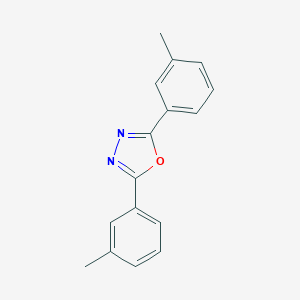
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole, commonly known as MPOD, is a heterocyclic compound that belongs to the family of oxadiazoles. MPOD has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
MPOD has been extensively studied for its potential applications in various fields, including materials science, biology, and medicine. In materials science, MPOD has been used as a fluorescent probe for detecting and imaging biological molecules. In biology, MPOD has been used to study the structure and function of proteins, as well as to monitor protein-protein interactions. In medicine, MPOD has shown potential as an anti-cancer agent, as well as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of MPOD is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPOD has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. MPOD has also been shown to inhibit the activation of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemische Und Physiologische Effekte
MPOD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MPOD can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. MPOD has also been shown to have anti-inflammatory effects, as well as antioxidant effects. In vivo studies have shown that MPOD can reduce tumor growth in mice, as well as improve cognitive function in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPOD is its versatility. MPOD can be easily modified to incorporate different functional groups, allowing for the development of new derivatives with different properties and applications. However, one of the main limitations of MPOD is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, MPOD has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on MPOD. One area of interest is the development of new derivatives of MPOD with improved solubility and bioavailability. Another area of interest is the development of new applications for MPOD, such as in the field of nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of MPOD and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole is a versatile compound with potential applications in various fields. Its unique properties and potential as a therapeutic agent make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of MPOD involves a two-step process. In the first step, 3-methylbenzohydrazide is reacted with phosphorus oxychloride to form 3-methylbenzoyl chloride. In the second step, 3-methylbenzoyl chloride is reacted with cyanogen azide to form MPOD. The yield of MPOD from this process is typically around 70%.
Eigenschaften
CAS-Nummer |
59646-37-6 |
|---|---|
Produktname |
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole |
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2,5-bis(3-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H14N2O/c1-11-5-3-7-13(9-11)15-17-18-16(19-15)14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
OHWQVYVPAAGBHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC(=C3)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CC(=C3)C |
Andere CAS-Nummern |
59646-37-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



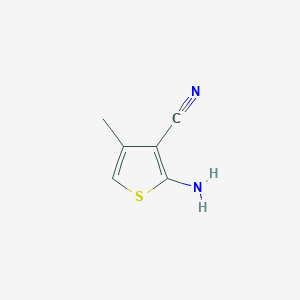
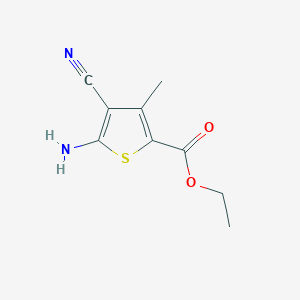
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)
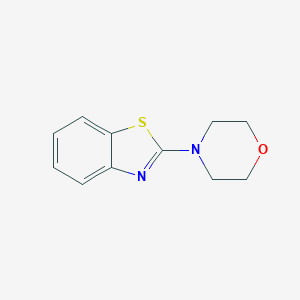
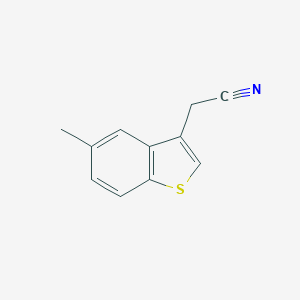
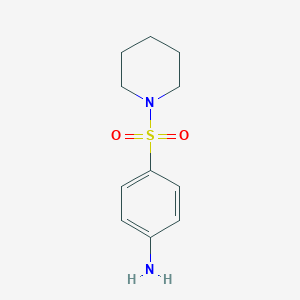
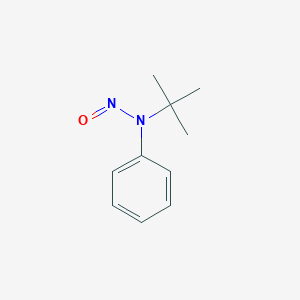
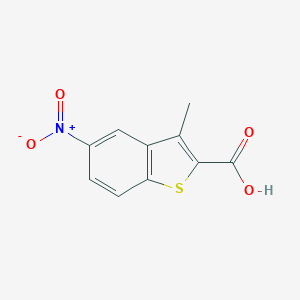
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)
